molecular formula C8H5Cl3O2 B2932227 2-Chloro-2-(3,4-dichlorophenyl)acetic acid CAS No. 1368752-05-9

2-Chloro-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B2932227
CAS No.: 1368752-05-9
M. Wt: 239.48
InChI Key: KITYSJQANLRAJJ-UHFFFAOYSA-N
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Description

2-Chloro-2-(3,4-dichlorophenyl)acetic acid is a chlorinated acetic acid derivative with a 3,4-dichlorophenyl substituent at the α-carbon. This compound is characterized by three chlorine atoms: two on the phenyl ring (positions 3 and 4) and one on the acetic acid backbone. Its molecular formula is C₈H₅Cl₃O₂, and it is often utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity and halogen-rich structure .

Properties

IUPAC Name

2-chloro-2-(3,4-dichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITYSJQANLRAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 2-Chloro-2-(3,4-dichlorophenyl)acetic acid can be achieved through the reaction of 2,4-dichlorobenzyl chloride with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Industrial Production: Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical research, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and number of chlorine atoms significantly influence the electronic and steric properties of these compounds. Key comparisons include:

2-(3,4-Dichlorophenyl)acetic Acid
  • Structure : Lacks the α-chloro substituent present in the target compound.
  • Properties : Reduced steric hindrance and lower acidity (pKa ~3.5) compared to the α-chloro derivative.
  • Applications : Used in synthesizing benzimidazole derivatives (e.g., 2-(3,4-dichlorobenzyl)-1H-benzimidazole) via condensation reactions .
2-(2,4-Dichlorophenyl)acetic Acid (CAS 19719-28-9)
  • Structure : Dichloro substitution at phenyl positions 2 and 3.
  • Properties : Increased steric hindrance near the acetic acid group due to ortho-substitution, leading to lower solubility in polar solvents compared to the 3,4-dichloro isomer .
2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid (CAS 56071-99-9)
  • Structure : Hydroxyl group replaces the α-chloro substituent.
  • Properties : Higher polarity and hydrogen-bonding capacity, making it more water-soluble but less reactive in nucleophilic substitutions .

Functional Group Modifications

Modifications to the acetic acid backbone or phenyl ring alter reactivity and applications:

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Amide derivative of 2-(3,4-dichlorophenyl)acetic acid.
  • Properties : Enhanced biological activity due to the amide group, which improves binding to enzymes (e.g., antimicrobial targets). Crystal structure analysis reveals three distinct conformations in the asymmetric unit, driven by N–H⋯O hydrogen bonding .
[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic Acid (CAS 245555-36-6)
  • Structure: Incorporates a propenyl-phenoxy group.
  • Properties : Extended conjugation increases UV absorption, making it suitable for photochemical studies. Used in chalcone derivatives for drug discovery .

Toxicological and Environmental Considerations

  • Chlorinated Acetic Acids : Generally exhibit moderate toxicity (e.g., LD₅₀ ~500 mg/kg in rodents) but may persist in the environment due to low biodegradability .

Biological Activity

2-Chloro-2-(3,4-dichlorophenyl)acetic acid is a chlorinated organic compound that has garnered attention in various fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its chlorinated phenyl group, which enhances its reactivity and biological activity. The presence of chlorine atoms allows the compound to form covalent bonds with various biomolecules, influencing its interaction with enzymes and receptors.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, in vitro assays revealed that concentrations as low as 100 µM could significantly reduce bacterial proliferation.

2. Anticancer Properties:
The compound has also been evaluated for its anticancer potential. In studies utilizing cancer cell lines, it was observed to induce apoptosis and cell cycle arrest. For example, MTT assays indicated a dose-dependent decrease in cell viability in cancerous cells treated with this compound.

3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: It binds to specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
  • Signal Transduction Modulation: The compound influences various signaling pathways by interacting with receptor proteins on cell membranes, leading to alterations in gene expression and cellular metabolism.

Case Studies

  • Antimicrobial Study:
    A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The results suggested that the compound could serve as a potential lead for developing new antibiotics.
  • Anticancer Activity:
    In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a significant reduction in cell viability (IC50 = 30 µM). Flow cytometry analysis further confirmed that the compound induced apoptosis through the activation of caspase pathways.

Data Table

Biological ActivityObserved EffectConcentrationReference
AntimicrobialInhibition of bacterial growth50 µg/mL
AnticancerInduced apoptosis in MCF-7 cellsIC50 = 30 µM
Enzyme InhibitionReduced enzyme activityVaries by enzyme

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